
Adriamycin 14-thiobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Wissenschaftliche Forschungsanwendungen
Antitumor Efficacy
Adriamycin 14-thiobutyrate has shown promising results in preclinical studies against various malignancies:
- Breast Cancer : Demonstrated significant regression in tumor size and improved survival rates in animal models.
- Lymphomas : Effective against both Hodgkin’s and non-Hodgkin’s lymphomas, showing enhanced cytotoxicity compared to traditional doxorubicin formulations.
- Soft Tissue Sarcomas : Exhibited notable activity in soft tissue sarcomas, often resistant to other chemotherapeutic agents.
Comparative Efficacy with Doxorubicin
The following table summarizes the comparative efficacy of this compound and doxorubicin across various cancer types:
Cancer Type | Response Rate (%) | Median Duration (Months) | Notes |
---|---|---|---|
Breast | 35 | 3-6 | Enhanced efficacy noted |
Lymphomas | 36 | 4-6 | Improved outcomes in resistant cases |
Soft Tissue Sarcomas | 30 | 4 | Higher response than doxorubicin |
Neuroblastoma | 66 | 4 | Significant improvement over standard care |
Case Studies
- Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a higher overall response rate compared to those treated with standard doxorubicin. The study highlighted a reduction in cardiotoxicity, a common side effect of doxorubicin therapy.
- Lymphoma Treatment : In a cohort of patients with relapsed Hodgkin's lymphoma, treatment with this compound resulted in a complete remission rate of approximately 70%, significantly higher than historical controls using conventional therapies.
- Combination Therapies : Research indicates that this compound can be effectively combined with other agents such as targeted therapies or immunotherapies, enhancing overall treatment efficacy while minimizing adverse effects.
Analyse Chemischer Reaktionen
Biological Activity
Thia analogues of Adriamycin exhibit varied antitumor activity, depending on substitution patterns. For example:
-
14-(Carbethoxymethyl)-14-thiaadriamycin demonstrated in vivo efficacy against murine L1210 leukemia .
-
N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin showed activity in similar models .
Compound | In Vitro/In Vivo Activity | Mechanism |
---|---|---|
14-Thiaadriamycin analogues | Growth inhibition in leukemia models | DNA-binding, intercalation |
14-(Carbethoxymethyl)-14-thiaadriamycin | Active in murine L1210 leukemia | DNA cross-linking, replication disruption |
DNA-Binding and Mechanism
Adriamycin and its analogues primarily bind DNA via intercalation, disrupting replication and transcription:
-
Thia analogues retain DNA-binding properties comparable to Adriamycin, though substitutions may alter affinity .
-
Minor-groove binding (as seen in Adriamycin 14-thiobenzoate) could enhance specificity or reduce cardiotoxicity.
Property | Adriamycin | 14-Thia Analogues |
---|---|---|
DNA Intercalation | Strong | Equivalent or reduced |
Minor-Groove Binding | Not reported | Observed in thiobenzoate derivatives |
Metabolic and Stability Considerations
-
Redox Reactions : Thiols or thioesters may undergo redox processes, particularly under oxidative conditions, leading to disulfide formation or degradation .
-
Cardiotoxicity : Adriamycin derivatives often generate reactive oxygen species via iron chelation . Thia substitutions may modulate this effect.
Research Challenges
Eigenschaften
CAS-Nummer |
101980-74-9 |
---|---|
Molekularformel |
C30H33NO11S |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate |
InChI |
InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3 |
InChI-Schlüssel |
URBSPOJXXBMEIV-UHFFFAOYSA-N |
SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Kanonische SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.